1-Benzyl-3-(2-bromoethyl)azetidine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-benzyl-3-(2-bromoethyl)azetidine |
InChI |
InChI=1S/C12H16BrN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
GQPNWZOZUFOOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CCBr |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Benzylamine and Brominated Precursors
A patent (EP0165636A1) describes a multi-step process involving:
- Preparation of bromomethyl-hydroxymethyl oxetane intermediates from 2,2-bis(bromomethyl)-1,3-propanediol.
- Conversion of these oxetanes to azetidine derivatives via treatment with aqueous ammonia under autoclave conditions.
- Subsequent reaction with benzylamine to introduce the benzyl substituent at the nitrogen.
Purification steps including ion-exchange resin treatment and recrystallization to obtain pure 1-benzyl-3-(2-bromoethyl)azetidine derivatives.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Bromomethyl-hydroxymethyl oxetane | 2,2-Bis(bromomethyl)-1,3-propanediol, NaOH, ethanol reflux | Oxetane intermediate | 66.4 | Distilled as clear oil |
| Oxetane to azetidine | 25% aqueous ammonia, autoclave 80°C | 3,3-Bis(hydroxymethyl)azetidine | 90 | Purified by ion exchange resin |
| Benzylation | Benzylamine, dimethylsulfoxide, 135°C | 1-Benzyl azetidine derivative | 54 | Recrystallization improves purity |
This approach is robust for generating benzyl-substituted azetidines with brominated side chains, albeit requiring multiple purification steps.
N-Alkylation and Functional Group Manipulation
Other synthetic strategies involve:
- N-alkylation of azetidine nitrogen with benzyl halides.
- Introduction of 2-bromoethyl groups via nucleophilic substitution on azetidine derivatives bearing suitable leaving groups.
- Use of protecting groups such as carbamates (e.g., benzyl carbamate) to facilitate selective functionalization.
For example, benzyl 3-(2-bromoethyl)azetidine-1-carboxylate can be synthesized by forming the azetidine ring first, followed by selective bromination or substitution at the 3-position, and benzylation at the nitrogen.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Cyclization with (2-bromoethyl)sulfonium triflate | Mild conditions, broad substrate scope, good yields | Requires specialized sulfonium salt reagent | 70-90 | Good for lab scale |
| Multi-step bromomethyl oxetane route | Access to pure crystalline products, well-documented | Multi-step, requires autoclave and ion-exchange purification | 50-90 | Moderate |
| N-alkylation and substitution | Flexible, uses common reagents | May require protection/deprotection steps | Variable | High potential |
| Advanced enantioselective methods | High stereocontrol, access to chiral azetidines | More complex, requires chiral catalysts | Moderate to high | Research scale |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Amino esters, 2,2-bis(bromomethyl)-1,3-propanediol, benzylamine |
| Key Reagents | (2-bromoethyl)sulfonium triflate, DBU, aqueous ammonia, benzylamine |
| Reaction Conditions | Room temperature to reflux (25–135°C), autoclave for ammonia treatment |
| Solvents | Dichloromethane, ethanol, dimethyl sulfoxide, aqueous media |
| Purification Techniques | Filtration, ion-exchange resin, recrystallization, chromatography |
| Typical Yields | 50–90% depending on method and step |
| Safety Considerations | Handling of brominated reagents requires caution due to toxicity and irritancy |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Scientific Research Applications
1-Benzyl-3-(2-bromoethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromoethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures . The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with various biological and chemical systems .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Bromoethyl-substituted azetidines are superior to bromophenyl analogs in alkylation reactions due to faster leaving-group kinetics.
- Steric Effects : Bulkier substituents (e.g., benzhydryl) reduce reaction rates but enhance binding specificity in drug candidates .
- Ionic vs. Covalent Behavior : Ionic liquids (e.g., 1-Benzyl-3-methylimidazolium bromide) exhibit unique solvent properties, whereas covalent azetidines are tailored for targeted reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
